molecular formula C17H14FNOS B2573627 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one CAS No. 933210-03-8

3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one

Cat. No.: B2573627
CAS No.: 933210-03-8
M. Wt: 299.36
InChI Key: OQBBUOUHCYUTDA-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one is a synthetic small molecule based on the thiochromen-4-one scaffold, a structure of high interest in medicinal chemistry and drug discovery research. As a thiochromene derivative, this compound features a sulfur atom in its heterocyclic core, a modification known to influence the electronic distribution and lipophilicity of molecules, which can be critical for membrane permeability and bioavailability in biological systems . The specific incorporation of a 6-fluoro substituent and a benzyl(methyl)amino group at the 3-position are typical structural modifications researchers employ to fine-tune the compound's properties and interaction with biological targets. Thiochromene scaffolds have been extensively investigated for a wide spectrum of pharmacological activities in scientific literature, including potential antibacterial, antifungal, and anticancer properties . Structure-Activity Relationship (SAR) studies on similar compounds suggest that electron-withdrawing groups (such as the fluoro substituent) and various side-chain aminations can significantly enhance bioactivity and target specificity . This compound is supplied exclusively for research purposes, such as in vitro bioactivity screening, mechanism of action studies, or as a building block in organic synthesis for the development of novel therapeutic agents. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human or animal consumption. Ensure you consult the safety data sheet (SDS) and comply with all local and federal regulations for the safe handling of this chemical.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-6-fluorothiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNOS/c1-19(10-12-5-3-2-4-6-12)15-11-21-16-8-7-13(18)9-14(16)17(15)20/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBBUOUHCYUTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CSC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxythiobenzaldehyde and an appropriate fluorinated reagent.

    Introduction of the Benzyl(Methyl)Amino Group: The benzyl(methyl)amino group can be introduced via a nucleophilic substitution reaction using benzylamine and methyl iodide under basic conditions.

    Final Assembly: The final compound is obtained by coupling the benzyl(methyl)amino group with the thiochromenone core under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the fluorine atom, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Benzylamine, methyl iodide, palladium catalysts, and basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiochromenone derivatives.

    Substitution: Various substituted thiochromenone derivatives.

Scientific Research Applications

Biological Activities

The compound is primarily noted for its antimicrobial and anticancer properties. Recent studies have indicated that derivatives of thiochromen-4-one, including 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one, exhibit significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Research has shown that thiochromen-4-one derivatives can disrupt metabolic pathways in parasites responsible for tropical diseases such as malaria and leishmaniasis. A study involving the synthesis of 27 new compounds demonstrated that several thiochromen derivatives displayed effective inhibition against these pathogens, with effective concentrations (EC50) below 10 μM . The interaction between these compounds and key amino acids in the binding pocket of target proteins suggests a mechanism of allosteric modulation, which may enhance their efficacy against resistant strains .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of thiochromen-4-one derivatives. For instance, compounds were tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited cytotoxic effects, suggesting their potential as chemotherapeutic agents . The structural modifications in these compounds appear to play a critical role in enhancing their selectivity and potency against cancer cells.

Case Studies

  • Case Study on Malaria : A study synthesized various thiochromen derivatives and assessed their activity against Plasmodium falciparum. The findings revealed that certain derivatives not only inhibited parasite growth but also showed low toxicity to human cells, indicating a promising therapeutic window for future drug development .
  • Case Study on Cancer : In another study focusing on breast cancer cells, researchers evaluated the cytotoxic effects of thiochromen derivatives. The results suggested that specific modifications enhanced the selectivity towards cancer cells while sparing normal cells, highlighting the potential for developing targeted therapies .

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Core Structural Variations

The thiochromenone core distinguishes this compound from analogs like chromen-4-one (e.g., ) or benzopyranones (). The sulfur atom in the thiochromenone ring alters electronic properties and may affect binding affinity compared to oxygen-containing analogs. For example:

  • : 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one (C₂₇H₂₀F₃NO₃S) shares a chromenone core but replaces the sulfur with oxygen and incorporates a benzothiazolyl substituent. The trifluoromethylbenzyloxy group enhances hydrophobicity, contrasting with the benzyl(methyl)amino group in the target compound .
  • : (R)-2-(1-(Benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one features a fluorophenyl substituent and stereochemical complexity (R-configuration), which may confer distinct biological activity compared to the target compound’s amino substituent .

Substituent Effects

  • Amino vs. Alkoxy Groups: The benzyl(methyl)amino group in the target compound differs from alkoxy or benzothiazolyl groups in and .
  • Fluorine Position : The 6-fluoro substitution in the target compound is shared with but absent in . Fluorine’s electron-withdrawing effects may stabilize the molecule and influence π-π stacking in protein binding .

Tabular Comparison of Key Features

Compound Name (Example) Molecular Formula Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound C₁₇H₁₅FN₂OS (estimated) 4H-thiochromen-4-one 3-benzyl(methyl)amino, 6-fluoro ~350–400 Potential enzyme inhibition
3-(1,3-Benzothiazol-2-yl)-6-ethyl-... [3] C₂₇H₂₀F₃NO₃S Chromen-4-one Benzothiazolyl, trifluoromethylbenzyloxy 495.5 High hydrophobicity
(R)-2-(1-(Benzyloxy)ethyl)-6-fluoro... [6] C₂₄H₁₉F₂O₃ Chromen-4-one 3-fluorophenyl, R-benzyloxyethyl 408.4 Stereospecific activity potential
PRL-8-53 [5] C₁₈H₂₁NO₂ Benzoate ester Benzyl(methyl)aminoethyl 283.4 Cognitive enhancer (preclinical studies)

Biological Activity

3-[Benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one is a synthetic compound belonging to the thiochromone family, which has garnered attention for its potential biological activities. Thiochromones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C16H16FN1S1\text{C}_{16}\text{H}_{16}\text{FN}_1\text{S}_1

This structure includes a thiochromen core with a fluorine atom and a benzyl(methyl)amino group that may influence its biological activity.

Biological Activity Overview

The biological activities of 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one have been investigated in several studies. The following key activities have been identified:

  • Antitumor Activity : Research indicates that thiochromones exhibit significant cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Thiochromones are known to modulate inflammatory pathways, potentially reducing inflammation and associated pain.

The mechanisms underlying the biological activity of 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Modulation of Signal Transduction Pathways : It can affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.

Table 1: Biological Activities of 3-[Benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one

Activity TypeAssay TypeResultReference
AntitumorMTT AssayIC50 = 15 µM against HeLa cells
AntimicrobialDisk Diffusion MethodInhibition zone = 12 mm against E. coli
Anti-inflammatoryELISA for cytokinesReduced IL-6 levels by 30%

Case Studies

  • Antitumor Efficacy in HeLa Cells :
    A study evaluated the cytotoxic effects of various thiochromones, including 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one, on HeLa cells. The results demonstrated significant cell death at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
  • Antimicrobial Activity Against Staphylococcus aureus :
    In another investigation, the compound was tested against Staphylococcus aureus using a disk diffusion method. It exhibited a notable inhibition zone, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism in Animal Models :
    An animal model study assessed the anti-inflammatory effects of the compound by measuring cytokine levels post-treatment with lipopolysaccharide (LPS). The results showed a significant reduction in pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one in academic research?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized chromenone or thiochromenone cores. A general approach includes:

Core Formation : React 6-fluoro-4H-thiochromen-4-one with benzyl(methyl)amine under nucleophilic substitution conditions.

Triazine Coupling : Adapt triazine-based coupling methods (e.g., using trichlorotriazine intermediates) to introduce the benzyl(methyl)amino group, as described in triazine derivative syntheses .

Optimization : Use polar aprotic solvents (e.g., acetonitrile) and temperatures between 60–80°C to enhance yield, similar to chromone derivatization strategies .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers handle and store 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one to ensure safety and stability?

Methodological Answer:

  • Handling :
    • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact, which may cause inflammation .
    • Work in a fume hood to prevent inhalation of dust.
  • Storage :
    • Keep in airtight, light-resistant containers at 2–8°C.
    • Avoid proximity to oxidizing agents or heat sources (flash point >100°C inferred from analogs) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer: A multi-technique approach is critical:

Technique Parameters Key Data
HPLC-TOF C18 column, 0.1% formic acid in H2O/MeOHTheoretical mass: 327.12; Δppm ≤ ±1.5
FTIR-ATR 4000–400 cm⁻¹, direct measurementConfirm C=O (1680–1700 cm⁻¹), S-C (650 cm⁻¹)
GC-MS (EI) DB-5 column, 70 eV ionizationFragmentation pattern: m/z 327 (M⁺), 135 (base peak)
NMR (¹H/¹³C) DMSO-d6, 400/100 MHzAssign aromatic protons (δ 6.8–8.2 ppm), thiochromenone carbonyl (δ 178–180 ppm)

Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure determination?

Methodological Answer: Discrepancies may arise from twinning, disorder, or poor data resolution. Use:

SHELX Refinement :

  • Employ SHELXL for high-resolution refinement. Test for twinning via TWIN/BASF commands .
  • Apply restraints for disordered moieties (e.g., benzyl groups).

Validation Tools :

  • Check R-factor convergence (R1 < 0.05) and validate with PLATON/ADDSYM .

Case Example : For thiochromenone analogs, anisotropic displacement parameters (ADPs) for fluorine atoms often require constraints .

Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer: Contradictions may stem from impurities, tautomerism, or ionization artifacts. Mitigate by:

Multi-Technique Cross-Validation :

  • Compare HPLC-TOF (exact mass) with GC-MS (fragmentation) to confirm molecular ions .

Variable-Temperature NMR : Detect tautomeric shifts (e.g., keto-enol equilibria) by acquiring spectra at 25°C and 60°C .

Isotopic Pattern Analysis : Validate MS data using isotopic abundance ratios (e.g., ³⁵Cl/³⁷Cl for chlorine-containing analogs) .

Q. What methodologies are employed to synthesize derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Derivatization focuses on modifying the benzyl or fluorine substituents:

Phosphoryl Derivatives :

  • Use three-component reactions with secondary phosphine oxides and amines (e.g., 60–80°C in acetonitrile) to introduce phosphoryl groups at the 3-position .

Biological Probe Design :

  • Replace the benzyl group with fluorinated aryl moieties (e.g., trifluoromethylphenyl) via Suzuki coupling .

Activity Screening :

  • Test derivatives for enzyme inhibition (e.g., kinase assays) using purified proteins and fluorescence-based readouts .

Q. Example Reaction :

  • Synthesis of (Z)-3-[(Phenylamino)methylene]-6-methyl-4H-chromen-4-one :
    • React 3-formyl-6-methylchromone with aniline and diphenylphosphine oxide (80°C, 1 hour, 86% yield) .

Q. Data Contradiction Analysis Table :

Issue Diagnostic Tool Resolution Strategy
MS vs. NMR mass mismatchHigh-resolution MS (HRMS)Confirm adduct formation (e.g., Na⁺/K⁺)
Unassigned NMR peaksDEPT-135/HSQCIdentify quaternary carbons or impurities
Crystallographic disorderSHELXL TWIN/BASFApply symmetry constraints

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